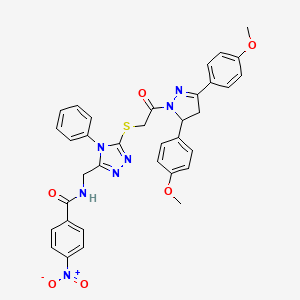
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C35H31N7O6S and its molecular weight is 677.74. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organokatalyse
Die Struktur der Verbindung deutet darauf hin, dass sie als effektiver Organokatalysator dienen kann. Insbesondere wurde der 3,5-Bis(trifluormethyl)phenyl-Rest innerhalb des Moleküls mit katalytischer Aktivität in Verbindung gebracht. Im Bereich der organischen Chemie haben (Thio)harnstoffderivate als Organokatalysatoren an Bedeutung gewonnen. Schreiners Thioharnstoff, der diesen Rest enthält, hat eine entscheidende Rolle bei der Förderung verschiedener organischer Transformationen gespielt. Insbesondere können (Thio)harnstoff-basierte Katalysatoren Substrate aktivieren und sich entwickelnde negative Ladungen (z. B. Oxyanionen) während Übergangszuständen stabilisieren. Forscher haben seine Anwendungen in der asymmetrischen Synthese, Cycloadditionen und anderen Reaktionen untersucht .
Mehrkomponentenkristalle
Die Verbindung war an der Bildung von Mehrkomponentenkristallen beteiligt. So bildet sie beispielsweise zwei verschiedene Mehrkomponentenkristalle, wenn sie mit 1,3-Bis(4-methoxyphenyl)prop-2-en-1-on und Dimethylformamid (DMF) kombiniert wird. Die strukturelle Charakterisierung dieser Kristalle liefert Einblicke in ihre intermolekularen Wechselwirkungen und potenziellen Anwendungen .
Radikalische Protodeboronierung
Obwohl dies nicht direkt mit dieser Verbindung zusammenhängt, ist der radikale Ansatz, der für die Protodeboronierung von Alkylboronsäureestern verwendet wird, ein interessantes Feld. Die Struktur der Verbindung könnte ähnliche radikalbasierte Transformationen inspirieren. Forscher haben die Verwendung von Radikalen untersucht, um wertvolle synthetische Transformationen zu erreichen, darunter die Hydromethylierung von Alkenen. Die Untersuchung seiner radikalischen Reaktivität könnte zu neuen Anwendungen führen .
Biologische Aktivität
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex compound that integrates multiple pharmacophores known for their biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring, a triazole moiety, and a nitrobenzamide group. Its intricate structure suggests potential interactions with various biological targets.
| Component | Structure |
|---|---|
| Pyrazole Ring | Pyrazole |
| Triazole Moiety | Triazole |
| Nitrobenzamide Group | Nitrobenzamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization and induce apoptosis in cancer cells. This was observed in similar pyrazole derivatives which showed significant anti-proliferative effects against various cancer cell lines.
- IC50 Values : In vitro studies reported IC50 values ranging from 0.07 µM to 0.08 µM for related compounds against breast cancer cell lines (MCF-7), indicating potent activity comparable to established chemotherapeutics like erlotinib .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the pyrazole and triazole rings:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vivo.
- Case Study : A study demonstrated that derivatives with similar scaffolds exhibited significant anti-inflammatory activity with IC50 values as low as 3.8 nm against specific inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-donating groups like methoxy on the phenyl rings enhances cytotoxicity.
- Substituent Effects : Modifications on the pyrazole and triazole rings can significantly alter the compound's affinity for target proteins, influencing both anticancer and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N7O6S/c1-47-28-16-10-23(11-17-28)30-20-31(24-12-18-29(48-2)19-13-24)41(39-30)33(43)22-49-35-38-37-32(40(35)26-6-4-3-5-7-26)21-36-34(44)25-8-14-27(15-9-25)42(45)46/h3-19,31H,20-22H2,1-2H3,(H,36,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSYFQNPMYMDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N7O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














